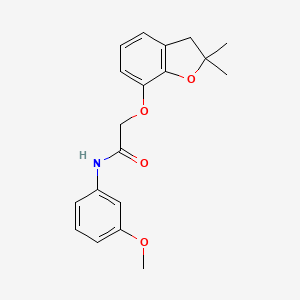
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a benzofuran moiety with a methoxyphenyl group, linked through an acetamide bridge, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents in the presence of a strong base like sodium hydride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzofuran intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, usually achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the acetamide linkage or the aromatic rings, potentially yielding amine derivatives or reduced aromatic systems.
Substitution: The methoxy group and other positions on the aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or hydrocarbon derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may serve as a probe or ligand in biochemical assays, helping to elucidate the functions of various biological targets. Its structural features make it a candidate for studying interactions with proteins, enzymes, and receptors.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects, making it a subject of drug discovery and development efforts.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups enable the creation of products with specific properties, such as improved stability, conductivity, or mechanical strength.
Mecanismo De Acción
The mechanism by which 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-((2,3-Dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-phenylacetamide: Lacks the methoxy group, potentially altering its chemical properties and applications.
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxyphenyl)acetamide: The methoxy group is positioned differently, which can influence its interactions and reactivity.
Uniqueness
The presence of both the dimethyl groups and the methoxyphenyl moiety in 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenyl)acetamide contributes to its unique chemical and biological properties
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21NO4/c1-19(2)11-13-6-4-9-16(18(13)24-19)23-12-17(21)20-14-7-5-8-15(10-14)22-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Clave InChI |
CAJHSLVQOGROIF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=CC=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


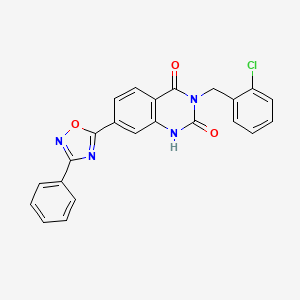
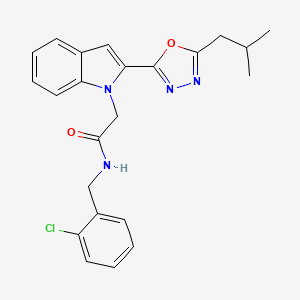

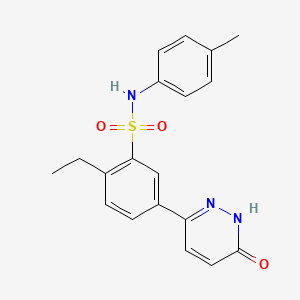
![1-(6-phenylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11275005.png)
![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide](/img/structure/B11275008.png)
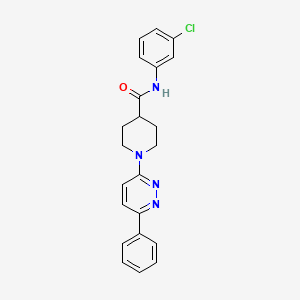
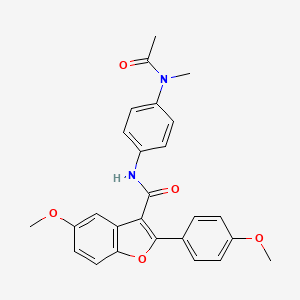
![N-[(3-chlorophenyl)methyl]-2-methylquinoline-4-carboxamide](/img/structure/B11275024.png)
![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B11275033.png)
![15-hexylsulfanyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11275041.png)
![9-(2-chlorophenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11275045.png)
![{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B11275050.png)
![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B11275058.png)
